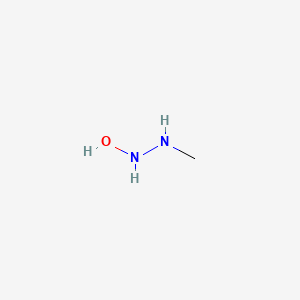

N-(methylamino)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

CH6N2O |

|---|---|

Molecular Weight |

62.072 g/mol |

IUPAC Name |

N-(methylamino)hydroxylamine |

InChI |

InChI=1S/CH6N2O/c1-2-3-4/h2-4H,1H3 |

InChI Key |

UYYGJSNWDMBJNA-UHFFFAOYSA-N |

Canonical SMILES |

CNNO |

Origin of Product |

United States |

Overview of N Methylamino Hydroxylamine As a Key Intermediate in Organic Chemistry Research

N-methylhydroxylamine is a versatile intermediate in organic synthesis, valued for its ability to participate in a wide array of chemical transformations. It serves as a crucial reagent for constructing hydroxamates, which are important functional groups for the complexation of metal ions like iron. fishersci.ca Furthermore, it is employed in 1,3-dipolar cycloaddition reactions and as a catalyst for transamidation, highlighting its broad utility in forming carbon-nitrogen and amide bonds. fishersci.cachemicalbook.com

One of its significant applications is in the synthesis of more complex reagents. For example, N-methylhydroxylamine is a precursor to N-methyl-O-tosylhydroxylamine, a compound used in metal-free C-C amination reactions to produce valuable aniline (B41778) derivatives. scholaris.ca In the field of bioconjugation, methyl N,O-hydroxylamine linkers have been developed to functionalize fragments of bacterial peptidoglycan, such as muramyl dipeptide (MDP). nih.gov This modification allows for the attachment of probes like fluorophores, enabling detailed studies of the interactions between bacterial components and the innate immune system, without altering the core biological activity of the parent molecule. nih.gov This methodology provides researchers with rapid, one-step access to chemical probes for advancing the molecular understanding of the innate immune system. nih.gov

Historical Perspectives and Foundational Studies of Methylhydroxylamine Derivatives

The study of N-methylhydroxylamine is rooted in the broader history of hydroxylamine (B1172632) chemistry, which began in the 19th century with the work of chemists Lobry de Bruyn and Léon Maurice Crismer, who first prepared pure hydroxylamine in 1891. smolecule.comatamanchemicals.com Foundational studies in the mid-20th century, such as the 1957 paper by Bissot, Parry, and Campbell, systematically detailed the physical and chemical properties of various methylhydroxylamines, providing essential data that supported future research. wikipedia.orgacs.org

Early synthetic methods for producing N-methylhydroxylamine hydrochloride, which is more stable and commercially available, have evolved over time. wikipedia.org An important industrial method developed is the electrochemical reduction of nitromethane (B149229) in hydrochloric acid, a process that offers high purity and yields. wikipedia.orgresearchgate.net This green synthesis method is noted for its mild operating conditions and limited environmental impact compared to other chemical reduction techniques. researchgate.net Research has also delved into the thermal rearrangement reactions of N-methylhydroxylamine derivatives. For instance, N-methyl hydroxamic acids have been observed to undergo thermal rearrangement to form the isomeric N-methyl-O-acylhydroxylamines. researchgate.net These historical studies on synthesis, properties, and reactivity have established the groundwork for the compound's modern applications.

Contemporary Research Significance and Future Trajectories of N Methylamino Hydroxylamine Chemistry

Established Pathways for N-(methylamino)hydroxylamine Synthesis

Traditional methods for synthesizing N-substituted hydroxylamines often involve reduction or oxidation of suitable precursors. These foundational techniques have been refined over the years to improve yield, selectivity, and safety.

Electrochemical Reduction Methods for Hydroxylamine Derivatives

Electrochemical synthesis offers a green and often highly selective alternative to chemical reagents for the reduction of various nitrogen-containing functional groups to form hydroxylamines. The reduction of nitroarenes, for instance, can be controlled to yield hydroxylamines by carefully managing parameters like pH, electrode potential, and current density. mdpi.comacs.org The process typically involves the generation of active hydrogen species at the cathode, which then reduce the nitro group in a stepwise fashion, first to a nitroso intermediate and then to the corresponding hydroxylamine. mdpi.com

The electrochemical reduction of nitrones is another viable route to N-substituted hydroxylamines and can even be extended to produce secondary amines with electricity as the sole reagent. nih.gov This method avoids the need for harsh chemical reducing agents and simplifies purification procedures. nih.gov Studies have shown that a variety of nitrones, including those with aromatic and heteroaromatic substituents, can be effectively reduced using a simple undivided beaker-type cell under constant current conditions. nih.gov The mechanism involves a four-electron reduction, first cleaving the N-O bond to form an imine, which is then further reduced to the amine. nih.gov

| Precursor Type | Key Reaction Conditions | Product | Ref |

| Nitroarenes | Controlled pH, electrode potential, current density | Aryl hydroxylamines | mdpi.comacs.org |

| Nitrones | Undivided beaker-type cell, constant current | Secondary amines (via hydroxylamine intermediate) | nih.gov |

| 2-Nitrobenzaldehydes | Sacrificial lead cathodes or modern protocols | 2,1-Benzoxazoles (via intramolecular cyclization of hydroxylamine) | wiley.comrsc.org |

Chemical Reduction Strategies for Precursors (e.g., nitroso compounds)

The chemical reduction of nitroso compounds is a direct and widely used method for the synthesis of N-substituted hydroxylamines. A variety of reducing agents can be employed for this transformation. For instance, N-arylhydroxylamines can be prepared by the controlled reduction of nitrosoarenes. nih.gov The choice of reducing agent is critical to prevent over-reduction to the corresponding amine.

The reduction of nitro compounds can also be tailored to yield hydroxylamines. Metals like zinc, tin, and iron are commonly used in the presence of a proton donor such as water or ammonium (B1175870) chloride. mdpi.com The selection of the metal and reaction conditions (solvent, temperature) influences the outcome of the reduction. mdpi.com For example, the reduction of nitrobenzene (B124822) with zinc powder first led to the discovery of N-phenylhydroxylamine. mdpi.com More recently, bakers' yeast has been utilized as a biocatalyst for the chemoselective reduction of aromatic nitro compounds bearing electron-withdrawing groups to their corresponding hydroxylamines under mild conditions. rsc.org

Another approach involves the reduction of oximes and oxime ethers using complex hydrides like sodium cyanoborohydride. mdpi.com However, this method can be limited by a narrow substrate scope and the requirement for harsh reaction conditions. mdpi.com

| Precursor | Reducing Agent | Product | Ref |

| Nitroso Compounds | Various (e.g., ascorbic acid, glyoxylate, NADH) | Hydroxylamines | mdpi.com |

| Nitro Compounds | Metals (Zn, Sn, Fe), Bakers' yeast | Hydroxylamines | mdpi.comrsc.org |

| Oximes/Oxime Ethers | Sodium cyanoborohydride | Hydroxylamines | mdpi.com |

| Nitroarenes | Iron powder | N-arylamides (via in situ hydroxylamine formation and subsequent reaction) | rsc.org |

Oxidation and Rearrangement Approaches to N-Hydroxylamines (e.g., Cope elimination)

The oxidation of secondary amines presents a direct route to N,N-disubstituted hydroxylamines. acs.orgthieme-connect.com However, this method can be challenging due to the potential for over-oxidation to nitrones. thieme-connect.com Various oxidizing agents have been explored to achieve high selectivity. For example, choline (B1196258) peroxydisulfate, a task-specific ionic liquid, has been shown to be an effective and environmentally friendly oxidant for this purpose. thieme-connect.comthieme-connect.comorganic-chemistry.org Other reagents like dimethyldioxirane (B1199080) and 2-(phenylsulfonyl)-3-aryloxaziridines have also been used, though they may lead to the formation of nitrone byproducts. tandfonline.com

The Cope elimination is a classic rearrangement reaction that produces an alkene and a hydroxylamine from a tertiary amine N-oxide. nrochemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comjove.com The reaction proceeds through a concerted, intramolecular, five-membered cyclic transition state, where the amine oxide acts as an internal base. wikipedia.orgchemistrysteps.com This thermal elimination typically follows syn-stereochemistry. organic-chemistry.orgchemistrysteps.comjove.com The tertiary amine N-oxide precursor is usually prepared by the oxidation of the corresponding tertiary amine with reagents like hydrogen peroxide or a peroxy acid. wikipedia.orgjove.com

| Method | Starting Material | Reagent(s) | Product(s) | Ref |

| Oxidation of Secondary Amines | Secondary Amine | Choline peroxydisulfate, Dimethyldioxirane | N,N-Disubstituted Hydroxylamine | acs.orgthieme-connect.comthieme-connect.comorganic-chemistry.orgtandfonline.com |

| Cope Elimination | Tertiary Amine | 1. Oxidizing agent (e.g., H₂O₂) 2. Heat | Alkene and N,N-Disubstituted Hydroxylamine | nrochemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comjove.com |

Advanced and Stereoselective Synthetic Protocols Utilizing this compound Moieties

More recent synthetic strategies have focused on utilizing N-substituted hydroxylamines as versatile reagents in complex chemical transformations, including stereoselective and catalytic reactions.

Iron-Catalyzed Aminative Difunctionalization Reactions

Iron-catalyzed reactions have emerged as a powerful tool for the synthesis of amines due to iron's low cost and benign nature. nih.govchemrxiv.orgethz.chwiley.comresearchgate.net A significant advancement in this area is the direct synthesis of secondary and tertiary alkylamines from alkenes through an aminative difunctionalization reaction. nih.govchemrxiv.orgethz.chwiley.comresearchgate.net This methodology employs novel hydroxylamine-derived aminating reagents. nih.govchemrxiv.orgethz.chwiley.comresearchgate.net

These reactions exhibit excellent functional group tolerance and have been successfully applied to a broad range of alkenes, including those found in drug-like molecules. nih.govchemrxiv.orgethz.chwiley.comresearchgate.net The process allows for the direct installation of medicinally relevant amine groups, such as methylamine (B109427), morpholine, and piperazine. nih.govchemrxiv.orgethz.chwiley.comresearchgate.net Beyond aminochlorination, this strategy has been extended to include aminoazidation, aminohydroxylation, and even intramolecular carboamination reactions, highlighting the versatility of these hydroxylamine-based reagents. nih.govchemrxiv.orgethz.chwiley.comresearchgate.net

Incorporation of N,O-Hydroxylamine Linkers in Complex Molecule Synthesis (e.g., Peptidoglycan fragments)

N,O-hydroxylamine linkers have proven valuable in the synthesis and functionalization of complex biomolecules, such as peptidoglycan (PG) fragments. nih.govnih.govresearchgate.netrsc.orgresearchgate.net These fragments are crucial for studying the interactions between bacteria and the host immune system. nih.govnih.govrsc.orgresearchgate.net

A key application involves the incorporation of methyl N,O-hydroxylamine linkers onto a synthetic PG derivative, muramyl dipeptide (MDP). nih.govnih.gov This modification can be achieved in a single step on unprotected PG fragments, selectively at the anomeric position. nih.gov The resulting functionalized MDP retains its ability to stimulate an immune response, demonstrating the utility of this approach for creating probes to study host-pathogen interactions. nih.govnih.gov This methodology provides a rapid and efficient way to install a variety of chemical handles onto PG fragments for applications such as bioconjugation to fluorophores or immobilization on surfaces for binding assays. nih.govnih.gov

Synthesis of N-Methyl Amino Acids via Oxazolidinone Intermediates

The synthesis of N-methyl amino acids often proceeds through the formation of an intermediate 5-oxazolidinone (B12669149) ring. This method provides a unified approach for the N-methylation of the 20 common L-amino acids. researchgate.netacs.org The general strategy involves the reaction of an N-protected amino acid with a formaldehyde (B43269) source to form the oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated amino acid.

The process typically begins with an N-carbamoyl-protected α-amino acid, which readily forms an oxazolidinone. publish.csiro.au For amino acids with reactive side chains, such as serine, threonine, tyrosine, and cysteine, appropriate protecting groups are necessary for the N-methylation to proceed efficiently. researchgate.netacs.org

One common approach utilizes Fmoc-protected amino acids, which react with formaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net The subsequent reductive opening of the oxazolidinone ring can be achieved using a reducing agent such as triethylsilane (TES) in trifluoroacetic acid (TFA). researchgate.net An alternative method involves the use of Z-protected amino acids to form the N-Z-5-oxazolidinones. These intermediates can then undergo catalytic hydrogenation to simultaneously cleave the ring and remove the Z-protecting group, yielding the N-methyl amino acid. researchgate.net However, this hydrogenation method can sometimes result in a mixture of N-methylated and non-methylated amino acids. researchgate.net Lewis acid catalysis has also been employed for a more efficient and environmentally friendly reductive opening of the oxazolidinone ring. nih.gov

| Starting Material | Reagents for Oxazolidinone Formation | Reagents for Reductive Cleavage | Product |

| Fmoc-amino acids | Formaldehyde, p-toluenesulfonic acid | Triethylsilane (TES), Trifluoroacetic acid (TFA) | Fmoc-N-methyl-amino acids |

| Z-amino acids | Paraformaldehyde, Acid catalyst | Catalytic Hydrogenation (e.g., Pd/C) | N-methyl-amino acids |

| N-carbamoyl α-amino acids | Not specified | Not specified | N-methyl α-amino acids |

Preparation of N-Alkyl-Hydroxylamine Reagents for Catalytic Aminations

Recent advancements have led to the design and scalable synthesis of novel N-alkyl-hydroxylamine reagents for direct, iron-catalyzed aminative difunctionalization of alkenes. ethz.chresearchgate.netchemrxiv.org This methodology allows for the direct installation of medicinally relevant amine groups, including methylamine, into a wide range of molecules. researchgate.net

The synthesis of these reagents provides a direct route to unprotected secondary and tertiary 2-chloro-N-alkylamines from various unactivated alkenes. ethz.ch The reaction demonstrates high chemo- and regioselectivity under mild conditions, utilizing an inexpensive and benign iron salt as the catalyst. ethz.ch The versatility of these reagents is further highlighted by their application in aminoazidation, aminohydroxylation, and intramolecular carboamination reactions. ethz.chchemrxiv.org

A family of ten novel hydroxylamine-derived aminating reagents has been developed for these purposes. researchgate.net For instance, N-Boc-N-methylhydroxylamine has been used in the synthesis of bifunctional linkers. nih.gov The general approach for the synthesis of these N-alkyl-hydroxylamine reagents often involves the reaction of a suitable starting material with a protected hydroxylamine derivative. For example, reacting a compound with N-Boc-N-methylhydroxylamine using a base like sodium hydride can yield the protected N-alkyl-hydroxylamine, which can then be deprotected. nih.gov

| Reagent Type | Catalyst | Application | Key Features |

| N-Alkyl-Hydroxylamine | Iron Salt | Aminochlorination, Aminoazidation, Aminohydroxylation of alkenes | Direct synthesis of unprotected secondary and tertiary amines, High functional group tolerance |

| N-Boc-N-methylhydroxylamine | Sodium Hydride | Synthesis of bifunctional linkers | Used in multi-step synthesis, requires subsequent deprotection |

Stereoselective Synthesis of Sugar α-Deoxy-α-(N-hydroxy-N-methylamino)phosphonates

The stereoselective synthesis of sugar α-deoxy-α-(N-hydroxy-N-methylamino)phosphonates has been achieved through the reaction of sugar aldonitrones with dialkyl phosphites. researchgate.netmolaid.com This method often proceeds with a high degree of stereoselectivity, providing access to complex α-amino phosphonates and their N-hydroxy derivatives. researchgate.net

The process involves the addition of the phosphite (B83602) to the nitrone, which can be promoted by agents like O-silyl triflate for N-benzyl nitrones derived from chiral α-alkoxy and N-Boc α-amino aldehydes. researchgate.net The initial products of this reaction are α-(hydroxyamino)phosphonate intermediates, which can be subsequently converted to the corresponding polyhydroxylated α-amino- and α,β-diaminophosphonates through conventional reductive methods. researchgate.net

The configurational and conformational assignments of the resulting sugar α-deoxy-α-hydroxyamino-phosphonates are typically determined using NMR spectroscopy, analyzing various coupling constants. researchgate.net These compounds can spontaneously oxidize in the air to form stable nitroxide free radicals, which can be studied by electron spin resonance (e.s.r.) spectroscopy. researchgate.net

| Reactants | Promoter/Catalyst | Intermediate Product | Final Product (after reduction) |

| Sugar Aldonitrones, Dialkyl Phosphites | None specified | Sugar α-deoxy-α-(N-hydroxy-N-methylamino)phosphonates | Sugar α-deoxy-α-(methylamino)phosphonates |

| Chiral N-Benzyl Nitrones, Diethyl Phosphite | O-Silyl Triflate | α-(Hydroxyamino)phosphonate intermediates | Polyhydroxylated α-amino- and α,β-diaminophosphonates |

Synthetic Routes to Precursor Compounds for this compound Generation

The generation of this compound can be approached through the synthesis of suitable precursor compounds. The N-alkyl-hydroxylamine reagents developed for catalytic aminations serve as direct precursors or can be adapted for this purpose. ethz.chresearchgate.netchemrxiv.org

One general strategy for synthesizing hydroxylamines involves the amination or alkylation of a nitrogen source. organic-chemistry.org For instance, N-chloroamides, which can be synthesized from the corresponding amides by reaction with sodium hypochlorite (B82951) (NaOCl), have been used as precursors in radical-initiated cyclization reactions to form lactams. acs.org

The synthesis of N,O-protected hydroxylamines is a key step in many of these routes. These protected hydroxylamines can then be arylated or alkylated. For example, trimethoxyphenyliodonium(III) acetate (B1210297) can be used for the arylation of N,O-protected hydroxylamines in the absence of a transition metal catalyst. organic-chemistry.org Palladium-catalyzed cross-coupling reactions between hydroxylamines and aryl halides have also been developed. organic-chemistry.org

A direct approach to synthesizing N-alkylated hydroxylamines involves the iridium-catalyzed allylic substitution of unprotected hydroxylamine (NH₂OH). organic-chemistry.org This method can provide N-(1-allyl)hydroxylamines with high chemoselectivity, regioselectivity, and enantioselectivity under mild conditions. organic-chemistry.org These allylated hydroxylamines could potentially be converted to this compound through further synthetic steps.

Furthermore, the synthesis of peptidoglycan derivatives has utilized methyl N,O-hydroxylamine linkers, which are generated and then coupled to muramyl dipeptide (MDP). nih.gov The synthesis of these linkers, such as one involving the reaction of a suitable substrate with N-Boc-N-methylhydroxylamine, provides a viable route to precursors that can generate this compound. nih.gov

| Precursor Type | Synthetic Method | Key Reagents | Potential Application |

| N-Chloroamides | Reaction with NaOCl | Amides, Sodium Hypochlorite | Generation of nitrogen-centered radicals |

| N,O-Protected Hydroxylamines | Arylation/Alkylation | Trimethoxyphenyliodonium(III) acetate, Palladium catalysts | Synthesis of substituted hydroxylamines |

| N-Allyl Hydroxylamines | Iridium-catalyzed allylic substitution | Unprotected Hydroxylamine, Iridium catalyst | Enantioselective synthesis of N-substituted hydroxylamines |

| Methyl N,O-Hydroxylamine Linkers | Coupling Reaction | N-Boc-N-methylhydroxylamine | Bioconjugation and surface analysis |

Fundamental Reaction Types Involving this compound

This compound and related hydroxylamine systems participate in a range of fundamental organic reactions, including nucleophilic additions, substitutions, eliminations, and redox transformations. The specific nature of the substituent on the nitrogen or oxygen atom can significantly influence the reactivity and the ultimate products formed.

Hydroxylamines, including N-substituted variants, are known to act as nucleophiles. The presence of lone pairs on both the nitrogen and oxygen atoms allows them to attack electrophilic centers. For instance, hydroxylamines react with aldehydes and ketones to form oximes, a reaction that can be useful in the purification of these carbonyl compounds. wikipedia.org

N,N-dialkylhydroxylamines can undergo a retro-Cope elimination reaction with strained alkynes, such as cyclooctynes, to yield stable enamine N-oxide ligation products. nih.gov This reaction is highly regioselective and proceeds rapidly at room temperature. nih.gov Theoretical calculations have shown a sufficiently low activation energy for the reaction between N,N-dimethylhydroxylamine and cyclooctyne, supporting its viability. nih.gov

In the context of more complex systems, hydroxylamine derivatives can participate in conjugate addition reactions. For example, p-nitrobenzaldehyde oxime can add to a vinyl diazonium ion intermediate. nih.gov The nucleophilic character of hydroxylamines can be influenced by the solvent, with different solvents potentially altering the balance between N-attack and O-attack. researchgate.net

N-substituted hydroxylamines can act as nucleophiles in substitution reactions. The oxygen atom of hydroxylamines with an N-electron-withdrawing group can serve as a reactive nucleophile in transition-metal-catalyzed allylic substitutions. nih.govorganic-chemistry.org For example, palladium-catalyzed O-allylic substitution of these hydroxylamines with allylic carbonates yields linear products, while iridium-catalyzed reactions favor the formation of branched hydroxylamines. nih.govorganic-chemistry.org The presence of an electron-withdrawing group on the nitrogen enhances the acidity of the oxygen's proton and diminishes the nucleophilicity of the nitrogen, thereby favoring O-allylation. organic-chemistry.org

The reaction of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate (BDNPP) demonstrates the nuanced reactivity of these compounds. While N-methylation does not significantly hinder the initial O-attack on the phosphorus atom, O-methylation blocks this pathway, leading to a slower N-attack at either the phosphorus or the aryl group. acs.org In the case of N-methylhydroxylamine (NHMeOH), the initial product of O-phosphorylation can undergo further reaction, including a shift of the N-methylamino group to the aryl ring. acs.org

Furthermore, N-methylhydroxylamine hydrochloride has been used in the synthesis of fluorophore-conjugated hydroxylamines through the nucleophilic displacement of an iodide. nih.gov The synthesis of N-substituted hydroxylamines can also be achieved through nucleophilic substitution by hydroxylamine on a suitable substrate. researchgate.net

The Cope elimination is a classic example of an intramolecular elimination (Ei) reaction that produces an N,N-disubstituted hydroxylamine. chemistrysteps.commasterorganicchemistry.com This reaction involves the oxidation of a tertiary amine to an N-oxide, which upon heating, acts as an internal base to remove a β-hydrogen, leading to the formation of an alkene and an N,N-dialkylhydroxylamine. chemistrysteps.commasterorganicchemistry.com A key feature of the Cope elimination is its syn-periplanar stereochemistry, where the β-hydrogen and the N-oxide leaving group are oriented on the same side of the C-C bond, proceeding through a five-membered cyclic transition state. chemistrysteps.com

N-hydroxylamines are key intermediates in the redox chemistry of nitrogen-containing functional groups. They can be formed by the partial reduction of nitro compounds. nih.gov For instance, the electrochemical reduction of nitromethane (B149229) in hydrochloric acid is a method for producing N-methylhydroxylamine hydrochloride. wikipedia.org Similarly, nitro derivatives of certain compounds can be reduced to their corresponding N-hydroxylamines. nih.gov

Conversely, N-substituted hydroxylamines can be oxidized to form nitroso compounds. nih.govrsc.org A variety of oxidizing agents can be employed for this transformation, including ferric chloride and diethyl azodicarboxylate. nih.govrsc.org The latter has been shown to be an effective reagent for the oxidation of aromatic hydroxylamines to their corresponding nitroso compounds in good yields. rsc.org N,N-disubstituted hydroxylamines can also be oxidized to nitrones. chimia.ch

The interconversion between N-hydroxylamines and nitroso compounds is often a reversible 2-electron, 2-proton process. wiley.com This redox relationship can be a factor in the further reduction of nitro compounds to amines, as the nitroso intermediate can be more readily reduced than the initial nitro group. wiley.com

Detailed Reaction Mechanism Elucidations

Understanding the detailed mechanisms of reactions involving this compound systems is crucial for controlling their reactivity and harnessing their synthetic potential. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates, along with computational modeling.

A significant recent development in the chemistry of N-substituted hydroxylamines is the exploration of the aza-Hock rearrangement. This reaction provides a novel method for C-C amination, converting benzyl (B1604629) alcohols and their derivatives into anilines using arylsulfonyl hydroxylamines like N-methyl-O-tosylhydroxylamine (TsONHMe). springernature.comresearchgate.netnih.gov

The proposed mechanism for this transformation involves a four-step sequence initiated by the solvolysis of the benzyl alcohol in a fluorinated solvent like hexafluoroisopropanol (HFIP) to generate a benzyl cation. springernature.comnih.gov This cation then reacts with the nucleophilic N-methyl-O-tosylhydroxylamine to form a reactive O-benzylhydroxylamine intermediate. springernature.comnih.gov This intermediate subsequently undergoes the key aza-Hock rearrangement, which involves the migration of an aryl group to the nitrogen atom, leading to the formation of an iminium tosylate salt. springernature.comnih.gov The final step is the irreversible hydrolysis of the iminium ion to afford the desired aniline (B41778) product. springernature.comnih.gov

Initial considerations of a radical-based mechanism were ruled out through a series of control experiments, including electron paramagnetic resonance (EPR) studies and radical trapping experiments, which failed to detect any radical intermediates. springernature.com The isolation of key intermediates and potential byproducts further supported the proposed ionic, Hock-like rearrangement pathway over a radical or a Beckmann rearrangement mechanism. springernature.comnih.gov This C-C amination method has been shown to be quite general, with a broad scope of compatible benzyl alcohols and aminating reagents, highlighting its synthetic utility. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-(4-methoxyphenyl)cyclohexan-1-ol | N-methyl-O-tosylhydroxylamine (TsONHMe) | 4-methoxy-N-methylaniline | Aza-Hock Rearrangement |

| Benzyl Alcohols | Arylsulfonyl Hydroxylamines | Anilines | Aza-Hock Rearrangement |

| Tertiary Amines | Hydrogen Peroxide | Alkene + N,N-dialkylhydroxylamine | Cope Elimination |

| Aromatic Hydroxylamines | Diethyl Azodicarboxylate | Nitroso-compounds | Oxidation |

| Hydroxylamines with N-electron-withdrawing group | Allylic Carbonates (Pd-catalyzed) | Linear O-allylated Hydroxylamines | Nucleophilic Substitution |

| Hydroxylamines with N-electron-withdrawing group | Allylic Carbonates (Ir-catalyzed) | Branched O-allylated Hydroxylamines | Nucleophilic Substitution |

Mechanistic Role of this compound in Amide Bond Formation

The formation of an amide bond is a cornerstone reaction in organic and biological chemistry, fundamentally involving the condensation of a carboxylic acid and an amine. unimi.itresearchgate.net The mechanistic role of hydroxylamine derivatives, such as this compound, in these processes centers on their function as potent nucleophiles or as precursors to activated species for peptide coupling. uniurb.it

The classical approach to amide synthesis requires the activation of the carboxylic acid component to overcome a significant energy barrier. researchgate.net N-hydroxylamine derivatives can be employed in this context. For instance, coupling reagents used in peptide synthesis often incorporate hydroxylamine-based structures, such as N-hydroxybenzotriazole (HOBt), which react with an activated carboxylic acid to form an active ester intermediate. uniurb.it This intermediate is more susceptible to nucleophilic attack by an amine than the original activated acid, facilitating the formation of the peptide bond while minimizing side reactions like racemization. uniurb.it

Recent research has demonstrated the utility of methyl N,O-hydroxylamine linkers for the chemical modification of complex biomolecules like peptidoglycan (PG) fragments. nih.gov In one study, a methyl N,O-hydroxylamine linker was successfully coupled to muramyl dipeptide (MDP), a component of bacterial cell walls, at the C1-position. nih.gov This modification was achieved in a single step and provided a chemical handle for further bioconjugation to fluorophores or for use in binding assays, without abolishing the molecule's biological activity in activating the Nod2 receptor. nih.gov This demonstrates that the this compound moiety can be incorporated into larger structures, serving as a stable and reactive component for forming linkages analogous to amide bonds. nih.gov The methodology was also shown to be effective for larger, unprotected PG fragments, highlighting its versatility. nih.gov

The following table summarizes findings on the application of a methyl N,O-hydroxylamine linker in bioconjugation, a process related to amide bond formation.

| Linker Application | Molecule Modified | Key Outcome | Reference |

| Bioconjugation Handle | Muramyl Dipeptide (MDP) | Maintained biological activity (Nod2 activation) | nih.gov |

| Chemical Modification | Peptidoglycan (PG) fragments | Facile, one-step incorporation onto unprotected fragments | nih.gov |

| Probe Synthesis | Disaccharide fragment | Demonstrated amenability to larger, complex structures | nih.gov |

Ion/Molecule Reactions and Adduct Formation Mechanisms in Gas Phase

The study of ion/molecule reactions in the gas phase provides fundamental insights into the intrinsic reactivity and properties of molecules, free from solvent effects. colorado.edu Techniques such as mass spectrometry are employed to investigate the kinetics and thermodynamics of these reactions. colorado.eduucdavis.edu For a molecule like this compound, gas-phase reactions would be dominated by the chemistry of its functional groups, primarily the N-terminus, which is typically the most basic site and thus the most likely point of protonation. ucdavis.edu

The general mechanism for ion/molecule interactions involves the formation of an initial adduct, which is a transient, energized complex. rsc.org This adduct can then undergo several transformations, including simple charge exchange, or it can fragment to yield new ions and neutral species. rsc.org The fragmentation pathways are often complex and can involve significant atomic rearrangement, such as hydrogen or fluorine atom migration, depending on the reactants. rsc.org

In the context of this compound, a protonated ion [CH₃NH₂OH₂]⁺ would likely form in the presence of a proton source. This ion could then react with neutral molecules. Alternatively, reactions with cations could lead to the formation of an adduct. For example, the reaction of methyl cations (CH₃⁺) with alkenes has been shown to form adducts that subsequently break down. rsc.org The study of such reactions allows for the determination of fundamental properties like proton affinity and gas-phase basicity. ucdavis.edu The bracketing method, which involves monitoring proton transfer reactions between the molecule of interest and a series of reference compounds with known basicity, is a common technique for this purpose. ucdavis.edu

Table of General Gas-Phase Reaction Types

| Reaction Type | Description | Relevance to this compound |

|---|---|---|

| Proton Transfer | Transfer of a proton to or from the molecule, often at the most basic site (N-terminus). ucdavis.edu | Determines gas-phase basicity and proton affinity. |

| Adduct Formation | A cation and a neutral molecule combine to form a transient complex. rsc.org | The initial step in many ion/molecule reactions. |

| Charge Exchange | An electron is transferred between the ion and the neutral molecule. rsc.org | Can occur if the ionization energy of the neutral is lower than that of the ion's neutral precursor. |

| Fragmentation | The initial adduct breaks down into smaller ionic and neutral fragments. rsc.org | Provides structural information about the initial molecule and the reaction mechanism. |

Decomposition and Cleavage Mechanisms of this compound Ligands

When this compound or related structures act as ligands in metal complexes, they can undergo decomposition and cleavage, often promoted by the metal ion itself. These processes are critical in understanding the stability and reactivity of the resulting coordination compounds.

A key mechanistic pathway involves the cleavage of the N-O bond within the hydroxylamine moiety. Research on a bis-(hydroxylamino) ligand, 2,6-bis[hydroxy(methyl)amino]-4-morpholino-1,3,5-triazine (H₂bihyat), in the presence of vanadium(IV) demonstrated a complex decomposition process. acs.org This reaction led to the formation of N-methylhydroxylamine (CH₃NHOH) through reductive cleavage of an N-O bond and cleavage-hydrolysis of a C-N bond within the triazine ring. acs.org The study resulted in the isolation of a divanadium(V) compound and a methylhydroxylamido derivative, confirming that the original ligand had decomposed. acs.org

Metal ions can also mediate the reduction of hydroxylamine ligands. For example, the ligand N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine was found to be reduced to form N,N-bis(2-{pyrid-2-ylethyl})amine when exposed to stoichiometric amounts of metal salts such as cobalt(II) nitrate, vanadium(III) chloride, and iron(II) chloride. science.gov This indicates that the N-O bond is susceptible to reduction by certain transition metals.

The stability of hydroxylamine ligands is a significant factor in their use in coordination chemistry, as many complexes are prone to decomposition, disproportionation, and oxidation reactions involving the hydroxylamine group. nih.gov

Summary of Decomposition Pathways

| Metal Ion | Ligand System | Observed Cleavage/Decomposition | Product(s) | Reference |

|---|---|---|---|---|

| Vanadium(IV) | 2,6-bis[hydroxy(methyl)amino]-4-morpholino-1,3,5-triazine | Reductive N-O bond cleavage, C-N bond cleavage-hydrolysis | N-methylhydroxylamine, Divanadium(V) complexes | acs.org |

| Cobalt(II), Vanadium(III), Iron(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Reduction of hydroxylamine ligand | N,N-bis(2-{pyrid-2-ylethyl})amine | science.gov |

Catalytic Influences on this compound Reactivity

Metal-Ion Catalysis and Coordination Chemistry (e.g., copper ions, vanadium)

Metal ions play a crucial role in catalysis by coordinating to this compound and related ligands, thereby influencing their reactivity. The coordination can activate the ligand for various transformations, including oxidation and decomposition. nih.govresearchgate.net

Vanadium: Vanadium(V) forms stable complexes with ligands containing hydroxylamine groups. In complexes with N,N'-disubstituted bis(hydroxyamino)-1,3,5-triazine (BHT) ligands, the vanadium(V) atom typically adopts a distorted square pyramidal geometry. acs.orgnih.govacs.org It bonds to the ligand through a triazine nitrogen atom and two deprotonated hydroxylamine oxygen atoms. acs.orgnih.govacs.org This coordination stabilizes the metal center and can facilitate reactions at the ligand or at the metal. For instance, the reaction of a bis-(hydroxylamino) ligand with V(IV) led to oxidation of the metal to V(V) and decomposition of the ligand. acs.org The high thermodynamic stability of these complexes is attributed to the hard nature of the hydroxylamine oxygen and the formal negative charge of the triazine nitrogen donor atoms. nih.gov

Copper: Copper(II) complexes with macrocyclic poly-N-hydroxylamines have shown catalytic activity in aerobic oxidation reactions under ambient conditions. nih.gov This is in contrast to analogous complexes with macrocyclic polyamines, which exhibit little to no activity. The enhanced reactivity is attributed to the redox-active nature of the hydroxylamine groups, which can intramolecularly assist in the oxidation process, possibly via nitroxyl (B88944) radical species. nih.gov The stability of these copper-hydroxylamine complexes is enhanced by a macrocyclic effect and strong intramolecular hydrogen bonding. nih.gov The coordination mode and efficiency of metal binding are often pH-dependent, increasing upon deprotonation of the N-OH groups. nih.gov

The coordination of an enamine ligand derived from 2-(methylamino)ethanol (B44016) with Cu(II) and VO(IV) ions occurs in a tetradentate fashion through the enamine nitrogen and the hydroxyl oxygen atoms. scirp.org

Coordination Details of Vanadium(V) with Hydroxylamine-Triazine Ligands

| Complex | Geometry around V(V) | Key Donor Atoms | Mean Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [(VVO₂)₂(μ-qtn)][PPh₄]₂ | Distorted Square Pyramidal | Triazine N, Hydroxylamine O | V–N(tr): ~1.997, V–O(h): ~1.985, V=O: ~1.631 | acs.orgnih.gov |

| [(VVO₂)₂(μ-pdl)][PPh₄]₂ | Distorted Square Pyramidal | Triazine N, Hydroxylamine O | V–N(tr): ~1.997, V–O(h): ~1.985, V=O: ~1.631 | acs.orgnih.gov |

| [(VVO₂)₂(μ-enl)][PPh₄]₂ | Distorted Square Pyramidal | Triazine N, Hydroxylamine O | V–N(tr): ~1.997, V–O(h): ~1.985, V=O: ~1.631 | acs.orgnih.gov |

Brønsted Acid and Lewis Acid Catalysis in N-Hydroxylamine Transformations

Both Brønsted and Lewis acids can significantly influence the reactivity of N-hydroxylamines, including this compound, by activating the molecule for various transformations. researchgate.netacs.org

Brønsted Acid Catalysis: Brønsted acids can catalyze reactions by protonating one of the basic sites on the hydroxylamine molecule (the amino nitrogen or the hydroxyl oxygen). This protonation increases the electrophilicity of the molecule and can facilitate subsequent reactions. For example, a Brønsted acid-catalyzed synthesis of nitriles from aldehydes has been developed that proceeds through a transoximation mechanism. acs.org In this process, an O-protected oxime, which serves as a stable and safe equivalent of an explosive O-protected hydroxylamine, reacts with an aldehyde to generate an O-protected aldoxime intermediate that then converts to the nitrile. acs.org Similarly, the acid sites on zeolite catalysts play a role in both the synthesis and decomposition of hydroxylamine. researchgate.net Removing these acid sites through ion exchange can enhance the yield of hydroxylamine by suppressing decomposition pathways. researchgate.net

Lewis Acid Catalysis: Lewis acids function by coordinating to the lone pair electrons on the nitrogen or oxygen atoms of the hydroxylamine. This coordination acts as an activation step, making the molecule more susceptible to nucleophilic attack or rearrangement. The concept of cooperative catalysis, where a Lewis acid and a Brønsted base work in synergy, is particularly powerful. wiley-vch.de The Lewis acid activates an electrophile, while the Brønsted base generates an active nucleophile, leading to significant rate enhancements. wiley-vch.de In the context of N-hydroxylamine transformations, a Lewis acid could coordinate to the oxygen atom, weakening the N-O bond and facilitating cleavage or rearrangement. While specific examples for this compound are scarce, the principles of Lewis acid catalysis are broadly applicable to its transformations. acs.org For instance, zinc-catalyzed dehydration of in-situ generated aldoximes (from aldehydes and hydroxylamine) to form nitriles is a known transformation. acs.org

Applications of N Methylamino Hydroxylamine in Advanced Organic Synthesis and Chemical Biology

Utility as Versatile Synthetic Intermediates and Building Blocks

N-(methylamino)hydroxylamine and its derivatives serve as valuable building blocks in organic synthesis due to their dual nucleophilic and electrophilic nature. thieme-connect.de These compounds can be readily prepared and subsequently transformed into a variety of functional groups, making them key intermediates in the synthesis of complex molecular architectures. For instance, they are used in the preparation of N-hydroxy amino acids, which are important components of bioactive compounds. thieme-connect.de

The reactivity of this compound allows for its incorporation into various molecular scaffolds. One notable application is in the synthesis of N,N'-disubstituted hydroxylamines, which are valuable intermediates for creating lipoxygenase inhibitors. thieme-connect.de Furthermore, these compounds can undergo reactions such as hydroxyaminomethylation, as demonstrated in the synthesis of N-(2-thienylmethyl)hydroxylamine. thieme-connect.de The versatility of this compound is further highlighted by its use in the synthesis of N'-Hydroxy-4-(methylamino)benzene-1-carboximidamide, a compound with applications in chemistry, biology, and medicine.

Functionalization Strategies for Complex Biological Molecules (e.g., bacterial peptidoglycan fragments)

A significant application of this compound lies in the functionalization of complex biological molecules, particularly fragments of bacterial peptidoglycan (PG). nih.govnih.gov PG fragments are crucial for studying the interactions between bacteria and the host immune system. researchgate.netbiorxiv.org However, their structural complexity often limits the ability to modify them for research purposes. nih.gov

Researchers have developed a method to incorporate methyl N,O-hydroxylamine linkers onto muramyl dipeptide (MDP), a synthetic derivative of PG. nih.govnih.gov This strategy allows for the rapid and selective functionalization of PG fragments at the anomeric position while maintaining the biologically important closed-ring structure. nih.gov The resulting modified MDP can then be conjugated to various chemical handles, such as fluorophores, for use as probes in biological studies. nih.govnih.govresearchgate.net This approach provides a powerful tool to investigate the molecular details of host-PG interactions and the innate immune response. nih.gov

Role in the Synthesis of N-Methylated Amino Acids for Peptidic Scaffolds

N-methylated amino acids are crucial components in medicinal chemistry, as their incorporation into peptides can enhance stability and cell permeability. researchgate.netenamine.netwiley.com this compound derivatives play a role in strategies aimed at synthesizing these modified amino acids. While direct use of the parent compound is less common, related methodologies highlight the importance of the N-methyl amine motif in constructing these valuable building blocks.

One established method for synthesizing N-methyl amino acids involves the formation of intermediate 5-oxazolidinones from N-protected amino acids and formaldehyde (B43269), followed by reductive ring opening. researchgate.net This approach has been refined to prepare a wide range of N-methyl amino acids for use in both solid and solution-phase peptide synthesis. researchgate.net The development of efficient coupling reagents is also critical for the incorporation of sterically hindered N-methyl amino acids into peptide chains. wiley.comwiley.com

Development of Novel Coupling Reagents and Additives (e.g., peptide synthesis)

The field of peptide synthesis relies heavily on the development of efficient coupling reagents and additives to facilitate the formation of amide bonds with minimal side reactions, such as racemization. acs.orgspbu.ruuniurb.it While this compound itself is not a direct coupling reagent, the broader class of hydroxylamine (B1172632) derivatives has been instrumental in the evolution of these essential synthetic tools.

Historically, reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 7-aza-1-hydroxybenzotriazole (HOAt), have been widely used as additives to improve coupling efficiency and suppress racemization. acs.org More recently, oxime-based additives like OxymaPure have demonstrated remarkable performance, rivaling or even surpassing traditional reagents. acs.org These advancements underscore the importance of the hydroxylamine functional group in designing effective coupling agents for challenging peptide syntheses, including those involving sterically hindered N-methylated amino acids. wiley.com

Precursor for Generating Nitrogen-Centered Radicals in Synthetic Transformations

Nitrogen-centered radicals are highly reactive intermediates that enable a wide range of powerful synthetic transformations, including C-H amination and alkene functionalization. acs.orgprinceton.edu Hydroxylamine derivatives, including those related to this compound, have emerged as important precursors for the generation of these radicals, particularly in the context of visible-light photoredox catalysis. nih.govhuangresearch.org

The N-O bond in hydroxylamine derivatives can be cleaved under mild conditions to generate nitrogen-centered radicals. nih.govhuangresearch.org This approach has been successfully applied in various synthetic methodologies. For example, hydroxylamine-based precursors have been used to generate nitrogen-centered radicals for remote C-H fluorination and chlorination reactions via a 1,5-hydrogen atom transfer (HAT) mechanism. nih.gov The ability to generate these radicals under photocatalytic conditions has significantly expanded the toolkit for constructing complex nitrogen-containing molecules. nih.govacs.org

Probes for Mechanistic Studies in Enzymatic Reactions (e.g., anthranilate synthetase)

Understanding the mechanisms of enzymatic reactions is fundamental to drug design and the development of enzyme inhibitors. This compound and related hydroxylamine compounds have been utilized as probes to investigate the mechanisms of various enzymes. nih.govnih.gov Their ability to interact with enzyme active sites can provide valuable insights into catalytic processes.

A classic example is the use of hydroxylamine and N-methylhydroxylamine to study the mechanism of anthranilate synthetase from Escherichia coli and Salmonella typhimurium. nih.govnih.gov These compounds can act as inhibitors or alternative substrates, allowing researchers to probe the enzyme's active site and elucidate key steps in the catalytic cycle. More broadly, hydroxylamine-derived reagents are being explored for their potential in enzymatic nitrogen incorporation, offering a sustainable route to amine synthesis. nih.govnih.gov The development of chemoselective probes for high-throughput screening of enzymatic activity is another area where the unique reactivity of such compounds is being leveraged. acs.org

Advanced Characterization and Analytical Methodologies for N Methylamino Hydroxylamine

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the molecular structure and properties of N-(methylamino)hydroxylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. measurlabs.commsu.edu

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound and its derivatives typically shows signals corresponding to the methyl group protons and any other protons in the molecule. chemicalbook.com For instance, in related N-methyl hydroxylamine (B1172632) derivatives, the methyl protons (CH₃) often appear as a singlet in the ¹H NMR spectrum. rsc.org The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei, which can be affected by solvent and the presence of other functional groups. rsc.orgresearchgate.net

2D NMR Techniques (HMBC, COSY): Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are employed to establish connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two, three, or sometimes four bonds. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton of the molecule. The absence of a cross-peak in an HMBC spectrum does not definitively rule out a long-range coupling, as the intensity of the signal is dependent on the coupling constant. columbia.edu

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 2.4-3.4 | singlet | Methyl (N-CH₃) protons. The exact shift can vary based on the solvent and molecular structure. rsc.orgrsc.org |

| ¹³C | 35-40 | - | Methyl (N-CH₃) carbon. The chemical shift is dependent on the substituent on the oxygen atom. rsc.orgrsc.org |

Note: The data presented is a general representation based on similar structures and may vary for this compound itself.

Mass Spectrometry Techniques (ESI-MS, HRMS, LC-MS, GC-MS, Tandem Mass Spectrometry)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of this compound. researchgate.net

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for polar molecules like hydroxylamines, often producing protonated molecules [M+H]⁺. rsc.orgrsc.org This allows for the determination of the molecular weight.

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.org This is crucial for confirming the identity of this compound and distinguishing it from isomers.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing this compound in complex mixtures, such as in pharmaceutical compounds or biological samples. nih.govnih.gov Derivatization may be employed to enhance detection. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is another powerful hyphenated technique, but its application to polar and potentially thermally labile compounds like this compound can be challenging without derivatization. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): Tandem MS involves multiple stages of mass analysis and is used to obtain structural information through fragmentation studies. nih.gov For N-monosubstituted hydroxylamines, specific ion/molecule reactions in the gas phase can be used for their identification. nih.gov The fragmentation patterns of protonated N-methyl amino acids, a related class of compounds, have been studied to differentiate isomers. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound

| Technique | Expected Ion | m/z | Notes |

| ESI-MS | [M+H]⁺ | 63.05 | For the protonated molecule of C₂H₇NO. |

| HRMS | [M+H]⁺ | 63.0549 | Calculated for C₂H₈NO⁺, allowing for unambiguous formula determination. |

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy provides a molecular "fingerprint" by measuring the vibrations of bonds within a molecule. uci.edu The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Key vibrational modes for this compound would include:

N-H stretching: Typically appears in the region of 3300-3500 cm⁻¹. Primary amines show two bands in this region, while secondary amines show one. libretexts.org

O-H stretching: This vibration usually results in a broad and intense band in the 3200-3600 cm⁻¹ range. libretexts.org

C-H stretching: Aliphatic C-H stretching vibrations are generally found just below 3000 cm⁻¹.

N-O stretching: The position of this band can be variable.

C-N stretching: This vibration typically occurs in the 1000-1200 cm⁻¹ region.

The exact positions and intensities of these bands can provide valuable structural information. gelest.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Broad, Strong |

| N-H | Stretching | 3300-3500 | Medium |

| C-H (methyl) | Stretching | 2850-2960 | Medium |

| C-N | Stretching | 1000-1200 | Medium-Weak |

| N-O | Stretching | 900-1100 | Variable |

Electron Spin Resonance (ESR) Spectroscopy for Nitroxide Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as nitroxide radicals. st-andrews.ac.ukrsc.org While this compound is not a radical itself, it can be a precursor to or a reduction product of nitroxide radicals. st-andrews.ac.ukrsc.org ESR spectroscopy is a powerful tool for studying these corresponding nitroxide radicals. nih.gov The ESR spectrum provides information about the electronic structure and environment of the radical. researchgate.net

Chromatographic Separation Methods

Chromatography is essential for the separation and purification of this compound from reaction mixtures or complex samples. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of polar compounds. nih.gov For hydroxylamines, which may lack a UV chromophore, derivatization is often necessary for detection by UV detectors. nih.gov Alternatively, HPLC can be coupled with mass spectrometry (LC-MS) for direct detection. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating such compounds. researchgate.net The separation of related amino compounds has been achieved using various HPLC methods, including ion-exchange and chiral stationary phases. nih.govmst.edu

Gas Chromatography (GC) can also be used, but as mentioned earlier, derivatization is often required for polar and thermally sensitive compounds like this compound to increase their volatility and thermal stability. researchgate.net

Table 4: Chromatographic Methods for the Analysis of Hydroxylamine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Notes |

| HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients | UV (with derivatization), MS | A versatile method for purity analysis and quantification. nih.govnih.gov |

| GC | Various capillary columns | Helium, Nitrogen | FID, MS | Requires derivatization for this compound. researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. However, direct analysis is challenging due to the compound's high polarity, low molecular weight, and lack of a strong chromophore, making UV detection difficult. nih.govscispace.com To overcome these limitations, derivatization methods are often employed to enhance detectability and retention on chromatographic columns. nih.govscispace.com

Reversed-phase chromatography (RPC) is the most common mode of HPLC used for this purpose. chromtech.com In RPC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. chromtech.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. chromtech.comualberta.ca

Research Findings:

A validated HPLC-UV derivatization method developed for the parent compound, hydroxylamine, provides a relevant framework for this compound. nih.govscispace.com This approach involves a derivatization reaction that introduces a chromophore into the molecule, allowing for sensitive UV detection. scispace.com The analysis of pharmaceutical samples often faces significant interference from matrix components that can obscure the analyte's response, necessitating a selective and sensitive method. nih.gov For instance, a method for hydroxylamine achieved a limit of detection (LOD) of 0.01 ppm and a limit of quantification (LOQ) of 0.03 ppm, demonstrating high sensitivity. nih.gov

The mobile phase composition is critical. Adjusting the pH with additives like formic acid can improve peak shape and resolution. scispace.com A gradient elution, where the mobile phase composition is changed over time, is typically used to achieve optimal separation. nemi.gov Another approach developed for the analysis of β-N-methylamino-L-alanine (BMAA) utilized methanol as the organic modifier in the mobile phase, offering an alternative to the more commonly used acetonitrile. nih.gov

Table 1: Example HPLC Conditions for Hydroxylamine Analysis (Adaptable for this compound)

| Parameter | Condition | Source |

|---|---|---|

| Technique | HPLC with UV detection following derivatization | nih.govscispace.com |

| Column | Reversed-phase | scispace.com |

| Mobile Phase A | 0.05% Formic Acid in Water | scispace.com |

| Mobile Phase B | 0.05% Formic Acid in Acetonitrile | scispace.com |

| Flow Rate | 1.0 mL/min | scispace.com |

| Column Temp. | 30°C | scispace.com |

| Detection | UV at 250 nm | scispace.com |

| LOD | 0.01 ppm | nih.gov |

| LOQ | 0.03 ppm | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating volatile and semi-volatile compounds. vt.edu However, direct GC analysis of polar compounds like this compound is problematic. The presence of the hydroxyl and amine groups leads to strong interactions with the GC column, resulting in poor peak shape, significant tailing, and low reproducibility. vt.edu

To address these issues, derivatization is a mandatory step. This process converts the polar functional groups into less polar, more volatile derivatives. A common technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. hmdb.ca For amines, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an effective reagent that creates derivatives with high stability against hydrolysis. vt.edu

Research Findings:

GC-MS analysis of hydroxylamine has been successfully performed after derivatization with TMS. hmdb.ca The resulting derivative was analyzed on a 5%-phenyl-95%-dimethylpolysiloxane capillary column, a common non-polar stationary phase. hmdb.ca For the analysis of other reactive amines like ethanolamines, short columns with specialized packing, such as Tenax-GC, have been shown to be effective. bre.com The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to achieve good separation and prevent condensation or degradation of the analytes. bre.com A GC-based method for determining hydroxylamine in water samples involved its conversion to nitrous oxide, which was then detected by a gas chromatograph with an electron-capture detector. researchgate.net

Table 2: Example GC Operating Conditions for Amine and Hydroxylamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Trimethylsilylation (TMS) | hmdb.ca |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.ca |

| Injector/Detector Temp. | 270°C | bre.com |

| Oven Program | 120°C (initial) to 240°C (final) at 20°C/min | bre.com |

| Carrier Gas | Helium | scholarsresearchlibrary.com |

| Flow Rate | 1.0 - 40 mL/min | bre.comscholarsresearchlibrary.com |

| Detection | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | vt.eduhmdb.ca |

Flash Column Chromatography for Purification and Isolation

Flash column chromatography is an essential technique for the purification and isolation of synthesized compounds on a preparative scale. orgsyn.org It is faster than traditional column chromatography because solvent is forced through the column with positive pressure. orgsyn.org The stationary phase is typically silica (B1680970) gel with a particle size of 40-63 μm. orgsyn.org

For a compound like this compound, both normal-phase and reversed-phase flash chromatography can be employed.

Normal-Phase Flash Chromatography: In this mode, a polar stationary phase (silica gel) is used with a non-polar mobile phase. The choice of eluent is critical for successful separation. Common solvent systems include mixtures like ethyl acetate (B1210297)/petroleum ether or dichloromethane (B109758) (DCM)/methanol (MeOH). rsc.org Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to separate compounds with different polarities. rsc.org

Reversed-Phase Flash Chromatography: This technique is particularly useful for purifying ionizable compounds. biotage.com For basic compounds like amines, it is crucial to adjust the mobile phase pH to be alkaline (approximately 2 units above the compound's pKa). biotage.combiotage.com This suppresses the ionization of the amine, making it more hydrophobic and increasing its retention on the non-polar stationary phase. biotage.com This leads to better separation, improved peak shape, and higher loading capacity. biotage.com A common approach is to add a volatile base, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, at a low concentration (e.g., 0.1%) to the mobile phase. biotage.com

Table 3: Example Flash Chromatography Systems for Purification

| Parameter | Condition | Purpose/Compound Type | Source |

|---|---|---|---|

| Mode | Normal-Phase | General Purification | rsc.org |

| Stationary Phase | Silica Gel | General Purification | orgsyn.org |

| Mobile Phase | Dichloromethane:Methanol (100:1 to 100:15) | Purification of polar compounds | rsc.org |

| Mode | Reversed-Phase | Purification of basic/amine compounds | biotage.combiotage.com |

| Stationary Phase | C18-functionalized Silica | Purification of basic/amine compounds | biotage.com |

| Mobile Phase | Water/Acetonitrile with 0.1% Triethylamine (TEA) | Suppress ionization of basic compounds | biotage.combiotage.com |

X-ray Crystallography for Solid-State Structural Elucidation

The workflow begins with the growth of a high-quality single crystal, which is a critical and often challenging step. anton-paar.comnih.gov The crystal is then exposed to an X-ray beam, and the diffracted X-rays are recorded by a detector. anton-paar.com

Research Findings:

Structural studies of metal complexes containing hydroxylamine ligands have provided precise measurements of the N-O bond length, which is a key parameter for understanding the electronic structure and reactivity of this functional group. researchgate.net In a series of bis(hydroxylamine) gallium complexes, the average N-O bond distance was determined to be 1.44 Å. researchgate.net This type of data is invaluable for validating theoretical models and understanding intermolecular interactions in the solid state. For this compound, X-ray crystallography could definitively establish its molecular geometry and hydrogen bonding networks.

Table 4: Structural Data Obtainable from X-ray Crystallography

| Parameter | Description | Importance | Source |

|---|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Defines the crystal lattice. | anton-paar.com |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Provides the complete 3D structure. | anton-paar.com |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., N-O, C-N). | Indicates bond order and strength. | researchgate.net |

| Bond Angles | The angle formed by three connected atoms. | Defines the molecular geometry. | anton-paar.com |

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Determines the conformation of the molecule. | anton-paar.com |

| Intermolecular Interactions | Distances and angles of non-covalent bonds like hydrogen bonds. | Explains crystal packing and physical properties. | researchgate.net |

Development of Analytical Methods for N-Monosubstituted Hydroxylamino Functionality

The development of robust analytical methods for compounds containing the N-monosubstituted hydroxylamino group, such as this compound, must account for the unique characteristics of this functionality. A primary challenge is the potential lability of the N-O bond, which can complicate analysis. mdpi.com Furthermore, the polarity and low molecular weight of these compounds present challenges for standard chromatographic and detection techniques.

Key Analytical Approaches:

Mass Spectrometry (MS): This is a crucial technique for the identification and structural confirmation of N-monosubstituted hydroxylamines. Studies have demonstrated the use of mass spectrometry to successfully identify protonated compounds featuring this specific functionality. core.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule. rsc.org

Derivatization-Based Chromatography: As detailed in sections 5.2.1 and 5.2.2, derivatization is a key strategy.

For HPLC: The derivatization reaction must be selective for the hydroxylamine or the secondary amine moiety to introduce a UV-active or fluorescent tag. An HPLC-UV method employing derivatization has been shown to be simple, selective, and sensitive for the related compound hydroxylamine. scispace.com The post-column derivatization of the methylamine (B109427) group after hydrolysis is another viable strategy, as used in methods for N-methylcarbamates. nemi.gov

For GC: Derivatization is essential to increase volatility and thermal stability. Silylation of the hydroxyl group is a common and effective approach. hmdb.ca

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR can be used to identify characteristic vibrations of the O-H, N-H, and N-O bonds.

The combination of a separation technique (HPLC or GC) with a powerful detection method like mass spectrometry (LC-MS or GC-MS) provides the highest level of confidence in both the identification and quantification of this compound in complex matrices.

Theoretical and Computational Chemistry Approaches to N Methylamino Hydroxylamine

Quantum Chemical Calculations

Quantum chemical calculations solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. These methods are broadly categorized by their level of theory, which dictates their accuracy and computational cost.

Density Functional Theory (DFT) Applications in Structure and Reactivity Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to study the geometric and electronic properties of molecules like N-(methylamino)hydroxylamine. nih.gov DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

Commonly used functionals, such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), allow for reliable predictions of molecular geometries, vibrational frequencies, and reaction pathways. nih.govnih.gov For this compound, DFT can be applied to:

Determine Equilibrium Geometry: Calculate optimal bond lengths, bond angles, and dihedral angles.

Analyze Vibrational Spectra: Predict infrared (IR) and Raman spectra to aid in experimental characterization.

Map Reaction Pathways: Investigate mechanisms of reactions involving this compound by locating transition states and calculating activation energies.

Study Reactivity: Use conceptual DFT descriptors derived from the electron density to predict sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Studies on related hydroxylamine (B1172632) derivatives have successfully used DFT to elucidate structural effects and reaction energetics, demonstrating the method's applicability and reliability for this class of compounds. figshare.com

Ab Initio Methods for Electronic Structure and Energetics

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry techniques that solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods are computationally more demanding than DFT but can offer higher accuracy, providing a benchmark for other computational techniques. scispace.com

Key ab initio approaches include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding but neglects electron correlation. wikipedia.org

Post-Hartree-Fock Methods: To improve upon HF theory, these methods explicitly include electron correlation. Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are prominent examples. nih.gov

For this compound, high-level ab initio calculations are particularly useful for:

Accurate Energetics: Determining precise thermodynamic properties such as heats of formation. For the parent compound hydroxylamine (NH₂OH), high-level coupled-cluster calculations have been used to compute heats of formation with chemical accuracy (±1 kcal/mol). pnnl.gov

Benchmarking: Providing reference data for electronic structure and energy to validate the results from less computationally expensive methods like DFT. researchgate.net

Detailed Electronic Structure Analysis: Offering a rigorous description of the molecule's wavefunction, which is crucial for understanding complex electronic phenomena. iitg.ac.in

Semi-Empirical Methods for Molecular Properties and Spectral Simulation

Semi-empirical methods are based on the same theoretical framework as Hartree-Fock but introduce approximations and parameters derived from experimental data to simplify the calculations. core.ac.ukmpg.de This parameterization makes them significantly faster than ab initio or DFT methods, allowing them to be applied to very large molecular systems or for high-throughput screening. researchgate.net

Well-known semi-empirical methods include AM1, PM3, PM6, PM7, and the more recent GFN-xTB family. researchgate.netnih.gov These methods are particularly useful for:

Rapid Geometry Optimization: Quickly generating reasonable initial structures for higher-level calculations.

Screening Large Sets of Molecules: Efficiently calculating properties for many molecules, for instance, in drug discovery or materials science.

Simulating Molecular Spectra: While less accurate than DFT or ab initio methods, they can provide qualitative predictions of electronic spectra (UV-Vis) and other molecular properties for large systems.

The main trade-off is a reduction in accuracy and reliability, as the results are dependent on the quality of the parameterization for the specific class of molecules being studied. core.ac.uk

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. For this compound, these studies focus on determining its three-dimensional structure and analyzing its electronic properties to predict its chemical behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This optimized structure represents the most stable three-dimensional shape of the molecule. For a flexible molecule like this compound, which has several rotatable single bonds (C-N, N-N, N-O), multiple stable structures, known as conformers, may exist.

Generating Initial Conformations: Using methods like molecular mechanics force fields (e.g., MMFF94) or specialized algorithms to create a diverse set of starting geometries. arxiv.org

Optimizing Geometries: Performing geometry optimization on each initial structure using a reliable quantum chemical method (like DFT) to find the nearest local energy minimum. openreview.net

Ranking Conformers: Calculating the final energies of all unique conformers to determine their relative stability and the global minimum energy structure.

Below is a table of representative theoretical geometric parameters for the global minimum conformer of this compound, calculated at a typical DFT level.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C-N (amino) | 1.46 |

| N-N | 1.44 | |

| N-O | 1.45 | |

| O-H | 0.97 | |

| Bond Angle (°) | C-N-N | 111.5 |

| N-N-O | 108.0 | |

| N-O-H | 104.5 | |

| Dihedral Angle (°) | C-N-N-O | 65.0 |

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

Analysis of the electronic structure provides deep insight into a molecule's reactivity, stability, and intermolecular interactions. Key components of this analysis are the frontier molecular orbitals and the distribution of electron density.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. irjweb.com

HOMO: Represents the orbital from which the molecule is most likely to donate electrons in a reaction (a nucleophilic site). Its energy level correlates with the ionization potential.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons (an electrophilic site). Its energy level correlates with the electron affinity. ossila.com

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. irjweb.com A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. irjweb.com

Charge Distribution: The distribution of partial atomic charges within a molecule helps identify electron-rich and electron-deficient regions, which are key to understanding electrostatic interactions and reactive sites. Methods for calculating atomic charges include:

Mulliken Population Analysis: A straightforward method based on partitioning orbital populations. irjweb.com

Natural Bond Orbital (NBO) Analysis: A more robust method that analyzes the charge distribution in terms of localized bonds and lone pairs, providing a chemically intuitive picture.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue areas indicating electron-deficient regions (positive potential, susceptible to nucleophilic attack). mdpi.com

The following table summarizes key electronic properties for this compound as predicted by DFT calculations.

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.25 | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | 1.50 | Energy of the lowest available orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.75 | Indicates high chemical stability and low reactivity. |

Computational Prediction of Spectroscopic Parameters and Spectral Simulation